2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 342405-30-5
Cat. No.: VC3769809
Molecular Formula: C11H9FN2OS
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide - 342405-30-5](/images/structure/VC3769809.png)
Specification
CAS No. | 342405-30-5 |
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Molecular Formula | C11H9FN2OS |
Molecular Weight | 236.27 g/mol |
IUPAC Name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C11H9FN2OS/c12-8-3-1-7(2-4-8)9-6-16-11(14-9)5-10(13)15/h1-4,6H,5H2,(H2,13,15) |
Standard InChI Key | GXDBXDJTVFKURZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)F |
Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)F |
Introduction
Chemical Structure and Properties
The compound 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide belongs to the class of heterocyclic compounds containing a thiazole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which is a common structural motif in many pharmaceutically active compounds.
Structural Features
This compound features several key structural elements:
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A 1,3-thiazole core structure (containing sulfur and nitrogen in a five-membered ring)
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A 4-fluorophenyl group at position 4 of the thiazole ring
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An acetamide (-CH₂CONH₂) substituent at position 2 of the thiazole ring
The presence of these functional groups contributes to its physicochemical properties and potential biological activities. The fluorine atom in the para position of the phenyl ring can enhance metabolic stability and improve binding interactions with target proteins through hydrogen bonding and lipophilic interactions .
Property | Estimated Value | Basis of Estimation |
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Molecular Formula | C₁₁H₉FN₂OS | Based on structure |
Molecular Weight | ~236.26 g/mol | Calculated from molecular formula |
Appearance | Likely crystalline solid | Common for similar thiazole derivatives |
Solubility | Potentially soluble in organic solvents like DMSO, DMF | Typical for similar compounds |
LogP | Approximately 1.5-2.5 | Estimated based on similar fluorophenyl-thiazole structures |
The fluorine substitution on the phenyl ring likely increases the lipophilicity of the compound compared to unsubstituted analogs, potentially enhancing membrane permeability.
Synthetic Methodologies
The synthesis of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide would typically follow established methods for thiazole ring construction. Based on the synthesis of similar compounds, several approaches can be anticipated.
Hantzsch Thiazole Synthesis
The most common method for synthesizing thiazole derivatives like 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide would be the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone . For this specific compound, the synthesis might involve:
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Condensation of a thioacetamide derivative with an α-bromoketone containing the 4-fluorophenyl group
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Alternatively, condensation of a 4-fluorophenyl-containing thioamide with an appropriate α-bromoketone derivative
The Hantzsch condensation typically proceeds under mild conditions and provides good yields of the desired thiazole products .
Alternative Synthetic Routes
Based on the synthesis of related compounds described in the literature, alternative synthetic paths may include:
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Suzuki-Miyaura coupling reactions involving a thiazole bromide and an appropriate boronic acid derivative containing the 4-fluorophenyl group
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Modification of pre-formed thiazole scaffolds through sequential functionalization steps
For example, similar thiazole derivatives have been synthesized through palladium-catalyzed coupling reactions between thiazole bromides and substituted phenylboronic acids or their derivatives . This approach would be particularly useful if starting from a pre-formed thiazole core.
Biological Activities and Applications
The biological profile of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide can be inferred from structurally similar compounds containing fluorophenyl-thiazole moieties.
Antimicrobial Activity
Fluorophenyl-thiazole derivatives have also exhibited notable antimicrobial activities. Similar compounds have demonstrated effectiveness against:
Type of Microorganism | Potential Activity Level | Activity Mechanism |
---|---|---|
Gram-positive bacteria | Moderate to high | Cell wall synthesis inhibition |
Gram-negative bacteria | Variable | Enzyme inhibition |
Fungi | Moderate | Disruption of membrane integrity |
The antimicrobial activity of these compounds is often attributed to the thiazole ring's ability to interact with specific bacterial targets, while the fluorophenyl group can enhance penetration through microbial cell membranes.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide requires analysis of how structural modifications affect biological activity.
Key Structural Elements and Their Contributions
Structural Element | Potential Contribution to Activity |
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Thiazole core | Provides rigidity and serves as a hydrogen bond acceptor through the nitrogen atom |
4-Fluorophenyl group | Enhances lipophilicity, metabolic stability, and potentially forms hydrophobic interactions with target proteins |
Acetamide substituent | Serves as both hydrogen bond donor and acceptor, potentially enhancing water solubility and target binding |
Comparative Analysis with Similar Compounds
Comparing 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide with structurally related compounds provides insights into potential activity modifications:
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Replacement of the 4-fluorophenyl group with other substituted phenyl groups may alter the compound's lipophilicity and binding affinity
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Modification of the acetamide group to other amide derivatives could fine-tune the pharmacokinetic properties
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Introduction of additional substituents on the thiazole ring might enhance specificity for particular biological targets
For instance, related compounds like N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide contain additional functional groups that may provide enhanced biological activities or altered target specificity .
Analytical Characterization
The analytical characterization of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide would typically involve various spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Expected spectroscopic characteristics for this compound would include:
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NMR Spectroscopy:
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¹H NMR would show signals for the aromatic protons of the fluorophenyl group, the single proton on the thiazole ring, the methylene protons adjacent to the carbonyl, and the amide protons
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¹³C NMR would display the characteristic signals for the thiazole carbons, fluorophenyl carbons, and the acetamide carbons
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Mass Spectrometry:
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The expected molecular ion peak would correspond to the molecular weight of approximately 236 g/mol
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Fragmentation patterns would likely include loss of the acetamide group and fragmentation of the thiazole ring
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IR Spectroscopy:
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Characteristic absorption bands for the amide N-H stretch (approximately 3300-3500 cm⁻¹)
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C=O stretch of the amide (approximately 1650-1700 cm⁻¹)
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C-F stretch from the fluorophenyl group (approximately 1000-1400 cm⁻¹)
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Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide. The compound would likely exhibit moderate retention on reverse-phase columns due to its balance of hydrophilic and lipophilic structural elements.
Research Applications and Future Directions
The unique structural features of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide position it as a compound of interest for various research applications.
Medicinal Chemistry Applications
As a representative of fluorophenyl-thiazole derivatives, this compound could serve as:
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A lead compound for developing novel antimicrobial agents, particularly against resistant bacterial strains
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A starting point for anticancer drug discovery programs targeting specific kinases or cellular pathways
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A structural scaffold for creating libraries of compounds with diverse biological activities
Future Research Directions
Potential areas for future research involving 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide include:
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Comprehensive structure-activity relationship studies to optimize biological activity
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Investigation of specific protein targets and binding modes through computational and experimental approaches
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Development of more efficient synthetic routes for large-scale production
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Exploration of potential synergistic effects with established therapeutic agents
Additionally, the incorporation of this compound into drug delivery systems or its modification to improve pharmacokinetic properties represents promising research avenues.
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